molecular formula C13H11BrO2 B13903563 Ethyl 8-bromo-2-naphthalenecarboxylate

Ethyl 8-bromo-2-naphthalenecarboxylate

Cat. No.: B13903563
M. Wt: 279.13 g/mol
InChI Key: WTJDVEDHERPNQU-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-2-naphthalenecarboxylate is a chemical compound with the molecular formula C13H11BrO2. It is an ester derivative of naphthalene, characterized by the presence of a bromine atom at the 8th position and an ethyl ester group at the 2nd position of the naphthalene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-2-naphthalenecarboxylate typically involves the bromination of 2-naphthalenecarboxylic acid followed by esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-2-naphthalenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 8-bromo-2-naphthalenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-2-naphthalenecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-bromo-2-naphthalenecarboxylate is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to aliphatic or simpler aromatic compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

ethyl 8-bromonaphthalene-2-carboxylate

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)10-7-6-9-4-3-5-12(14)11(9)8-10/h3-8H,2H2,1H3

InChI Key

WTJDVEDHERPNQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2Br)C=C1

Origin of Product

United States

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